Lipophilicity (XLogP3) Comparison: The 2-Methyl Group Provides a Measurable LogP Advantage Over the Des-Methyl Analog
The 2-methyl substituent on the pyrimidine ring of the target compound confers a meaningful increase in computed lipophilicity relative to the des-methyl analog 1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile (CAS 1870449-97-0), as quantified by the PubChem XLogP3-AA descriptor [1][2]. In aminopyrimidine-based kinase inhibitor programs, incremental logP adjustments of 0.3–0.5 units have been associated with measurable changes in cellular permeability and target engagement [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile (CAS 1870449-97-0): XLogP3-AA = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.4 (80% increase relative to des-methyl baseline; absolute difference of 0.4 log units) |
| Conditions | PubChem computed descriptor; XLogP3-AA algorithm; both compounds evaluated under identical computational methodology (PubChem release 2019.06.18) |
Why This Matters
A ΔXLogP3 of +0.4 shifts the target compound into a lipophilicity range associated with improved passive membrane permeability relative to the des-methyl analog, which may translate into superior cellular target engagement for intracellular kinase targets, though direct permeability measurements are not yet available.
- [1] PubChem. CID 121206014: 1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile, Computed Properties (XLogP3-AA = 0.9). NCBI, 2025. View Source
- [2] PubChem. CID 121205998: 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile, Computed Properties (XLogP3-AA = 0.5). NCBI, 2025. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Class-level evidence linking logP increments of 0.3–0.5 to permeability changes in kinase inhibitor chemotypes). View Source
